
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide, also known as CC-115, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. It has been identified as a potential therapeutic agent for the treatment of various diseases including cancer, autoimmune disorders, and metabolic disorders.
Mécanisme D'action
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide inhibits mTOR kinase activity by binding to the active site of the enzyme. mTOR kinase is a key regulator of cell growth, proliferation, and survival. Inhibition of mTOR kinase activity leads to the inhibition of downstream signaling pathways involved in these processes. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. This compound has also been shown to inhibit the production of inflammatory cytokines in autoimmune disorders. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. It has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, this compound has some limitations for lab experiments. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of results. In addition, the optimal dosing and administration of this compound for different diseases and animal models are still being investigated.
Orientations Futures
For research on 2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide include the following:
1. Clinical trials for the treatment of cancer, autoimmune disorders, and metabolic disorders.
2. Optimization of dosing and administration for different diseases and animal models.
3. Investigation of the mechanism of action of this compound on other signaling pathways.
4. Development of new derivatives and analogs of this compound with improved potency and selectivity.
5. Investigation of the potential of this compound in combination therapy with other drugs.
Conclusion
This compound is a small molecule inhibitor of mTOR kinase that has shown promising results in preclinical studies for the treatment of various diseases. Its mechanism of action involves the inhibition of downstream signaling pathways involved in cell growth, proliferation, and survival. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound includes clinical trials, optimization of dosing and administration, investigation of the mechanism of action, development of new derivatives and analogs, and investigation of combination therapy.
Méthodes De Synthèse
The synthesis of 2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The synthetic route involves the preparation of intermediate compounds, which are then further converted to the final product. The synthesis of this compound has been reported in several publications, and different synthetic routes have been developed.
Applications De Recherche Scientifique
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit mTOR kinase activity, which is involved in cell growth, proliferation, and survival. This compound has been tested in preclinical studies for the treatment of various cancers such as breast cancer, prostate cancer, and glioblastoma. It has also been studied for the treatment of autoimmune disorders such as multiple sclerosis and lupus.
Propriétés
IUPAC Name |
2-amino-6-chloro-N-(5-methylpyridin-2-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-7-2-3-11(15-6-7)17-12(18)8-4-9(13)16-10(14)5-8/h2-6H,1H3,(H2,14,16)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMVWMWSDANPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=NC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)
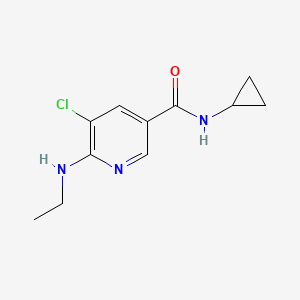
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)
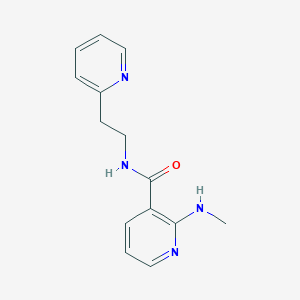
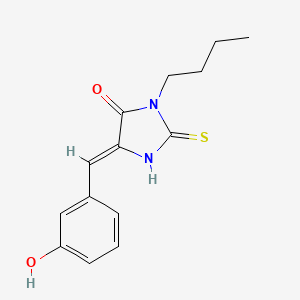

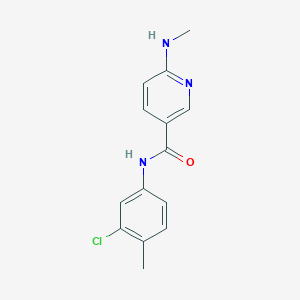
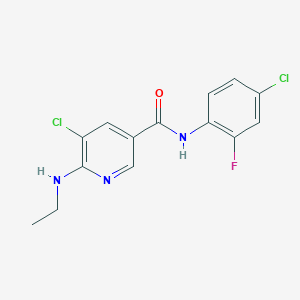
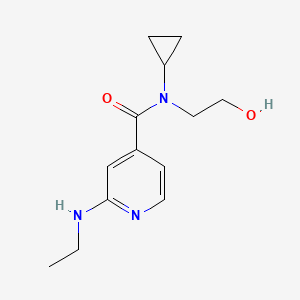


![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)
